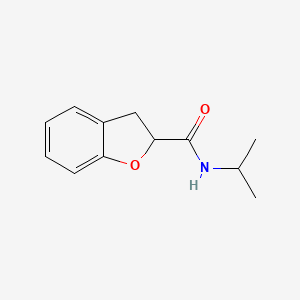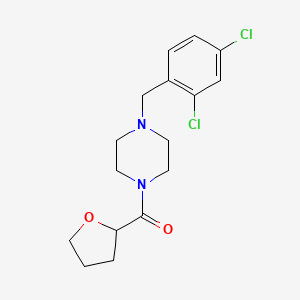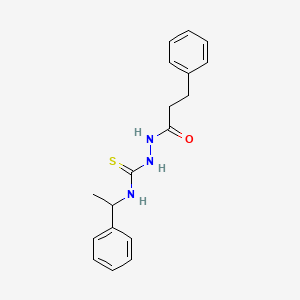![molecular formula C11H14Br2ClN3O B4585714 2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide
Overview
Description
This analysis explores the chemical characteristics and reactions of compounds structurally related to 2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide. Pyrazole derivatives are known for their diverse applications and significance in medicinal chemistry due to their biological activities.
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods, including the reaction of hydrazines with diketones or the cyclization of β-enaminones. The synthesis often involves multiple steps, including functionalization of the pyrazole ring and introduction of substituents to achieve desired properties (Meijere et al., 1989).
Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of chemical derivatives related to "2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide" for potential antitumor and antimicrobial applications. For instance, researchers have developed compounds exhibiting selective cytotoxicity against tumorigenic cell lines and in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, new heterocyclic compounds have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating promising results against various pathogenic strains (Katariya et al., 2021).
Anticancer and Antimicrobial Agents
The development of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a biologically active sulfonamide moiety has been aimed at creating antimicrobial agents. These compounds have shown significant in vitro antibacterial and antifungal activities (Darwish et al., 2014). Another research effort synthesized pyrazole derivatives as potential inhibitors of photosynthetic electron transport, finding some compounds with excellent inhibitory properties (Vicentini et al., 2005).
Molecular Docking and Synthesis Studies
Molecular docking studies have been conducted to understand the interaction of synthesized compounds with biological targets, aiding in the design of more effective drugs. For example, the synthesis and molecular docking study of 1,3-oxazole clubbed pyridyl-pyrazolines provided insights into the potential utilization of these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Exploration of Chemical Properties
Research has also delved into the chemical properties and synthesis methods of related compounds, exploring their potential applications in medicinal chemistry and drug development. For instance, the synthesis of 3-amino-4-fluoropyrazoles has been described, highlighting their interest as building blocks in medicinal chemistry due to the functional groups allowing further functionalization (Surmont et al., 2011).
properties
IUPAC Name |
2,2-dibromo-N-[3-(4-chloropyrazol-1-yl)propyl]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2ClN3O/c1-10(7-11(10,12)13)9(18)15-3-2-4-17-6-8(14)5-16-17/h5-6H,2-4,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFEJJDPZVYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCCCN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)


![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)